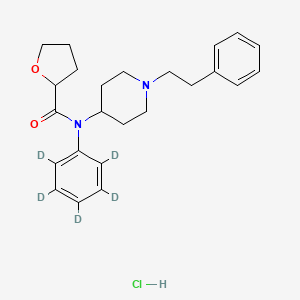![molecular formula C10H15NO3 B15134389 alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester;Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)acrylate; Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)prop-2-enoate CAS No. 433736-33-5](/img/structure/B15134389.png)
alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester;Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)acrylate; Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester, also known as Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)acrylate or Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)prop-2-enoate, is a versatile organic compound. It is characterized by its cyclopropane ring and the presence of both dimethylamino and carbonyl functional groups. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester typically involves the reaction of cyclopropylcarbonyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired product. The reaction conditions often include maintaining a low temperature to control the reactivity of the intermediates and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is employed in the production of polymers and other advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism by which Alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbonyl group can act as an electrophilic center. These interactions facilitate the compound’s binding to enzymes and receptors, modulating their activity and influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(MethoxyiMino)-2-o-tolylacetate: Similar in structure but with different functional groups, leading to distinct reactivity and applications.
2-(Dimethylamino)ethyl methacrylate: Shares the dimethylamino group but differs in the rest of the structure, affecting its polymerization behavior and use in hydrogels.
Uniqueness
Alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester is unique due to its combination of a cyclopropane ring and dimethylamino group, which imparts specific reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where such properties are highly sought after.
Eigenschaften
CAS-Nummer |
433736-33-5 |
|---|---|
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
methyl (Z)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C10H15NO3/c1-11(2)6-8(10(13)14-3)9(12)7-4-5-7/h6-7H,4-5H2,1-3H3/b8-6- |
InChI-Schlüssel |
YPMSJMWJBYITQW-VURMDHGXSA-N |
Isomerische SMILES |
CN(C)/C=C(/C(=O)C1CC1)\C(=O)OC |
Kanonische SMILES |
CN(C)C=C(C(=O)C1CC1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



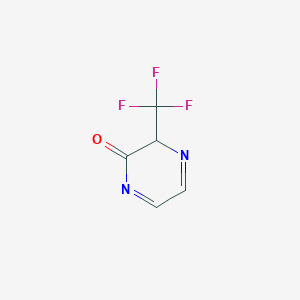
![1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134329.png)
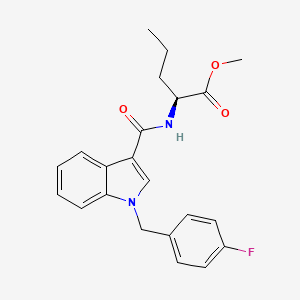
![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B15134333.png)
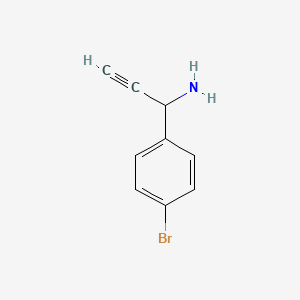

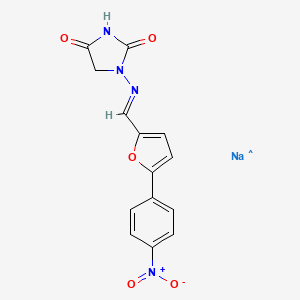
![5-[2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B15134363.png)

![3,4-dimethoxy-N-[(2-methoxyphenyl)methyl]-alpha-methyl-benzeneethanamine,monohydrochloride](/img/structure/B15134373.png)
![N-[(1R)-1-cyclohexylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B15134375.png)
![Methyl 4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate](/img/structure/B15134380.png)
